molecular formula C12H19N3O2 B2520231 Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate CAS No. 2247207-19-6

Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate

Cat. No.: B2520231
CAS No.: 2247207-19-6
M. Wt: 237.303
InChI Key: FVQUFLQDFYXLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a cyclopropyl and a propyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate typically involves the reaction of 5-cyclopropyl-1-propylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate
  • Methyl 2-[(5-cyclopropyl-1-ethylpyrazol-3-yl)amino]acetate
  • Methyl 2-[(5-cyclopropyl-1-butylpyrazol-3-yl)amino]acetate

Uniqueness

Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and propyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds .

Properties

IUPAC Name

methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-6-15-10(9-4-5-9)7-11(14-15)13-8-12(16)17-2/h7,9H,3-6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQUFLQDFYXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)NCC(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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